N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
N-ethyl-4-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20N8/c1-2-17-16-18-6-3-13(21-16)22-9-11-23(12-10-22)14-5-8-24-15(20-14)4-7-19-24/h3-8H,2,9-12H2,1H3,(H,17,18,21) |
InChI Key |
TYPNOUDZYSXBOS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common method involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final product is obtained by N-ethylation .
Chemical Reactions Analysis
N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles under suitable conditions
Scientific Research Applications
N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and as a fluorescent probe for bioimaging.
Biological Interactions: It has been explored for its potential as a chemosensor for detecting ions and molecules in biological systems.
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition disrupts the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
N-ethyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features and photophysical properties. Similar compounds include:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use as a heat-resistant explosive.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with significant thermal stability and positive heats of formation.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
